GSK2838232

Overview

Description

GSK2838232 is a novel, second-generation maturation inhibitor developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It functions by blocking the proteolytic cleavage of the HIV-1 Gag protein at the junction of capsid and spacer peptide 1, rendering newly-formed virions non-infectious .

Mechanism of Action

- As a result, immature viral particles are produced, which lack infectivity due to incomplete maturation .

- This compound disrupts this process, leading to the accumulation of immature, non-infectious virions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .

Cellular Effects

This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .

Dosage Effects in Animal Models

The effects of different dosages on viral load and CD4+ cell counts were observed .

Metabolic Pathways

Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .

Transport and Distribution

Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK2838232 involves a medicinal chemistry approach combined with a virology triage strategy focused on activity against gag polymorphisms. The initial anti-viral activity is assessed in an MT4 assay using NL4-3 with a consensus clade B capsid/spacer peptide 1 region and compared to a V370A mutant .

Industrial Production Methods: Industrial production methods for this compound have not been explicitly detailed in the available literature. the compound’s development involves optimizing its virology profile and ensuring broad-spectrum activity against various HIV-1 isolates .

Chemical Reactions Analysis

Types of Reactions: GSK2838232 primarily undergoes maturation inhibition reactions. It prevents the final cleavage step of the Gag capsid-spacer peptide 1 polyprotein by the HIV protease enzyme into the functional capsid p24 .

Common Reagents and Conditions: The compound is tested in a panel of HIV-1 isolates using a peripheral blood mononuclear cell-based assay. The effect of human serum addition on this compound potency is assessed, showing no effect with increasing serum concentrations up to 40% .

Major Products Formed: The major product formed from the reaction involving this compound is a non-infectious viral particle due to improper assembly of the virion .

Scientific Research Applications

GSK2838232 has potent antiviral activity in vitro with a mean 50% maximal inhibitory concentration of 1.6 nanomolar and retains activity across a broad spectrum of HIV isolates, including polymorphic gag sequences . It is used in clinical research to evaluate its safety, pharmacokinetics, and antiviral activity in participants with HIV-1 infection . The compound has shown efficacy as a short-term monotherapy and supports its continued development as part of combination antiretroviral therapy .

Comparison with Similar Compounds

GSK2838232 is compared to the first-generation HIV-1 maturation inhibitor bevirimat. Bevirimat demonstrated clinical efficacy but had limitations due to gag polymorphisms in both capsid and spacer peptide 1 regions, affecting its potency against a broad range of HIV-1 isolates . This compound, on the other hand, has an optimized virology profile and retains activity across various HIV-1 isolates, making it a more effective second-generation maturation inhibitor .

List of Similar Compounds:- Bevirimat

- Other HIV-1 maturation inhibitors targeting the Gag capsid-spacer peptide 1 region

Biological Activity

GSK2838232 (GSK232) is a second-generation maturation inhibitor designed for the treatment of HIV-1. It functions by blocking the proteolytic cleavage of the HIV-1 Gag protein, which is crucial for the maturation of the virus. This inhibition leads to the production of non-infectious virions, thereby reducing viral load in infected individuals. The compound has shown promise in clinical trials, demonstrating antiviral activity and a favorable safety profile.

This compound targets the junction between the capsid and spacer peptide 1 (CA/SP1) of the HIV-1 Gag protein. By preventing proper cleavage, it effectively inhibits viral maturation. This mechanism differs from first-generation inhibitors, making GSK232 more potent against various HIV-1 subtypes while facing intrinsic resistance from HIV-2 and simian immunodeficiency virus (SIV) isolates .

Efficacy Against HIV-1

Clinical studies have documented this compound's efficacy across multiple strains of HIV-1:

- IC50 Values : In multi-cycle assays, GSK232 exhibited IC50 values ranging from 0.25 to 0.92 nM against various HIV-1 isolates .

- Phase IIa Trials : A proof-of-concept study indicated significant reductions in plasma HIV-1 RNA levels across different dosing cohorts:

Resistance Profile

This compound has shown resilience against certain mutations that confer resistance to earlier maturation inhibitors like bevirimat. Specifically, it remains effective against bevirimat-resistant Gag V370A mutants, indicating its potential as a second-line treatment option .

Absorption and Distribution

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 2 to 3 hours in fasting conditions. Co-administration with food can delay absorption but increases overall bioavailability by approximately 60% .

Dose Proportionality and Half-Life

The pharmacokinetic studies reveal:

- Dose Proportionality : AUC and Cmax values increase proportionally with doses ranging from 50 to 100 mg without ritonavir (RTV) and from 50 to 250 mg with RTV.

- Half-Life : The terminal half-life extends from approximately 17 hours without RTV to about 34 hours when boosted with RTV .

Safety Profile

Across multiple studies involving over 124 subjects, this compound demonstrated a favorable safety profile:

- Adverse Events : Most reported adverse events were mild and comparable to placebo.

- No Serious Adverse Events : Clinical evaluations showed no significant changes in laboratory values or vital signs .

Phase IIa Study Results

A structured Phase IIa study assessed the safety, pharmacokinetics, and antiviral activity of this compound in HIV-infected adults:

- Participants : A total of 33 subjects received varying doses (20 mg to 200 mg) alongside cobicistat for ten days.

- Findings :

Comparative Efficacy Table

| Cohort Dose (mg) | Mean Decrease in HIV RNA (log10 copies/mL) |

|---|---|

| 20 | -0.67 |

| 50 | -1.56 |

| 100 | -1.32 |

| 200 | -1.70 |

Properties

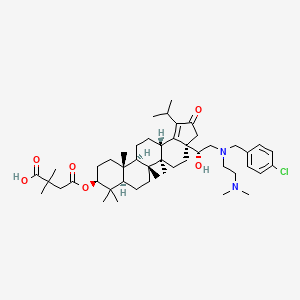

IUPAC Name |

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOWKUXNVNJAMY-PZFKGGKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443460-91-0 | |

| Record name | GSK-2838232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2838232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of GSK2838232 against HIV?

A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []

Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?

A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.

Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?

A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]

Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?

A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []

Q5: What are the potential advantages of formulating this compound as an ionic liquid?

A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.